

# A Comparative Guide to 1-Dodecene-Based Lubricants and Commercial Standards

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## Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B091753

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This guide provides an objective comparison of the performance of lubricants derived from **1-dodecene** against established commercial synthetic lubricant standards. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, supported by experimental data and detailed methodologies.

## Executive Summary

Lubricants based on **1-dodecene**, a C12 alpha-olefin, are primarily polyalphaolefin (PAO) synthetic base oils. These PAOs are known for their excellent properties, including high viscosity index (VI), superior low-temperature fluidity, and low volatility.<sup>[1]</sup> This guide benchmarks a representative **1-dodecene**-based PAO against common commercial synthetic engine oils, which are typically formulated using API Group III (hydrocracked mineral oils) or Group IV (PAO) base stocks, along with additive packages. While fully formulated lubricants' performance is a combination of base oil and additives, this comparison of key physical and chemical properties provides valuable insight into the foundational characteristics of these lubricant types.

## Data Presentation: Performance Benchmark

The following tables summarize key performance indicators for a representative **1-dodecene**-based PAO and several widely recognized commercial synthetic lubricants.

Table 1: Physical and Chemical Properties of Base Oils

Property	1-Dodecene Based PAO (4 cSt)	Group III Base Oil (4 cSt)	Test Method
Kinematic Viscosity @ 100°C, cSt	3.8[2]	4.0 - 4.5[3]	ASTM D445
Kinematic Viscosity @ 40°C, cSt	16.8[2]	~18-22 (calculated)	ASTM D445
Viscosity Index	124[2]	>120[4]	ASTM D2270
Pour Point, °C	-69[2]	-12[4]	ASTM D97 / D5950
Noack Volatility, wt%	13.6[2]	<18[4]	ASTM D5800
Flash Point (COC), °C	222[2]	>200[4]	ASTM D92

Table 2: Performance Characteristics of Commercial Lubricants

Property	Mobil 1™ 0W-20	Shell Helix Ultra 5W-40	Castrol EDGE 5W-30	Test Method
SAE Viscosity Grade	0W-20	5W-40	5W-30	SAE J300
Kinematic Viscosity @ 100°C, cSt	8.7[5]	13.1	12.0[6]	ASTM D445
Kinematic Viscosity @ 40°C, cSt	44.8[5]	75.6	70[6]	ASTM D445
Viscosity Index	173[5]	172	169[6]	ASTM D2270
Pour Point, °C	-48[7]	-39	-42[6]	ASTM D97
Flash Point, °C	224[5]	215	202[6]	ASTM D92
Sulphated Ash, % wt	0.8[5]	1.10	0.64[6]	ASTM D874

Note: Data for commercial lubricants is based on their respective technical data sheets and represents the performance of the fully formulated product, not just the base oil.

## Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are crucial for result interpretation and replication.

1. Kinematic Viscosity (ASTM D445) This test method determines the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. For lubricants, this is typically measured at 40°C and 100°C.

2. Viscosity Index (ASTM D2270) The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI

signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

3. Pour Point (ASTM D97 / D5950) The pour point is the lowest temperature at which a lubricant will continue to flow when cooled under specified conditions. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.

4. Noack Volatility (ASTM D5800) This test method measures the evaporation loss of lubricating oils. A sample is heated at a constant temperature for a specified time while a constant flow of air is passed over it. The loss in mass of the oil is determined and reported as a percentage. Lower volatility is desirable for lubricant stability and reduced oil consumption.[8]

5. Flash Point (Cleveland Open Cup - COC) (ASTM D92) The flash point is the lowest temperature at which vapors from the lubricant will ignite when a small flame is passed over the surface. It is a measure of the fire hazard of a lubricating oil.

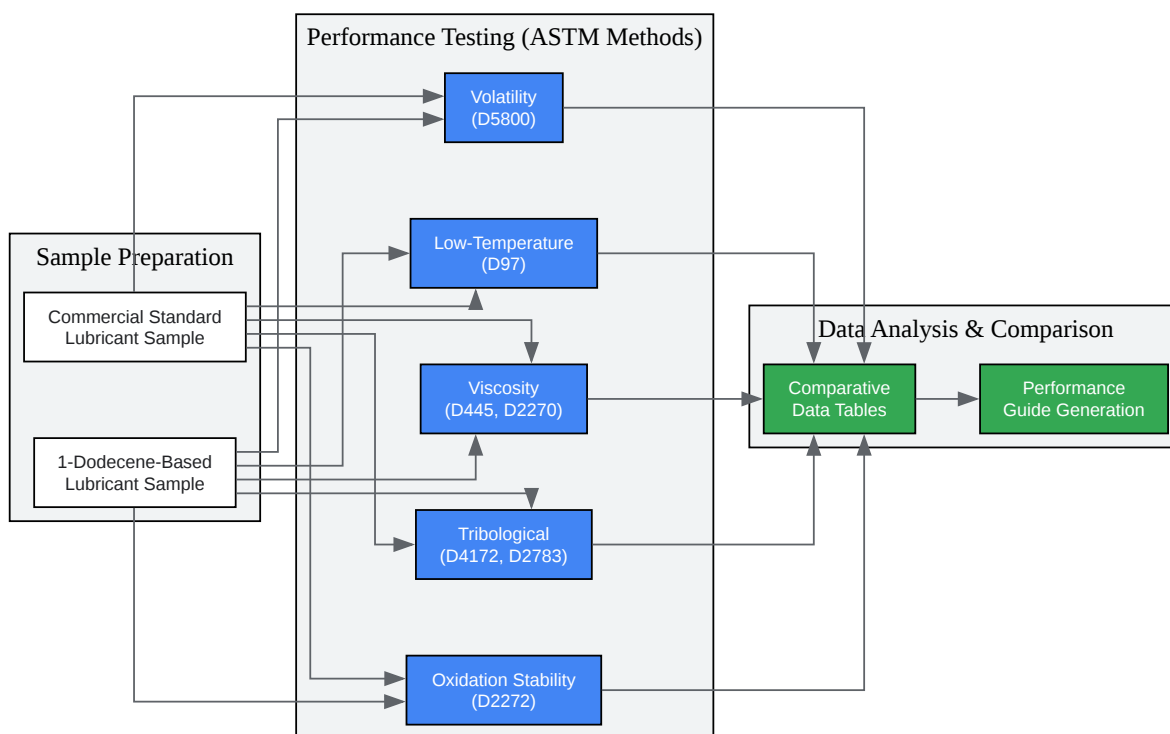
6. Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT) (ASTM D2272) This test evaluates the resistance of a lubricant to oxidation under accelerated conditions. The oil sample, in the presence of water and a copper catalyst, is placed in a pressurized vessel with oxygen and rotated at a high temperature.[9][10] The time until a specified pressure drop occurs is measured, indicating the oil's oxidation stability. PAO-based lubricants generally exhibit outstanding oxidative stability.[10]

7. Tribological Properties (Four-Ball Method) (ASTM D4172 & D2783) These tests evaluate a lubricant's anti-wear and extreme pressure (EP) properties.

- ASTM D4172 (Wear Preventive Characteristics): Three steel balls are clamped together and covered with the lubricant. A fourth ball is pressed against them with a specified load and rotated at a given speed for a set time and temperature. The average scar diameter on the three lower balls is measured. A smaller scar indicates better wear protection.
- ASTM D2783 (Extreme-Pressure Properties): This test is similar but involves a series of short-duration runs with increasing loads until welding of the balls occurs, indicating the ultimate load-carrying capacity of the lubricant.

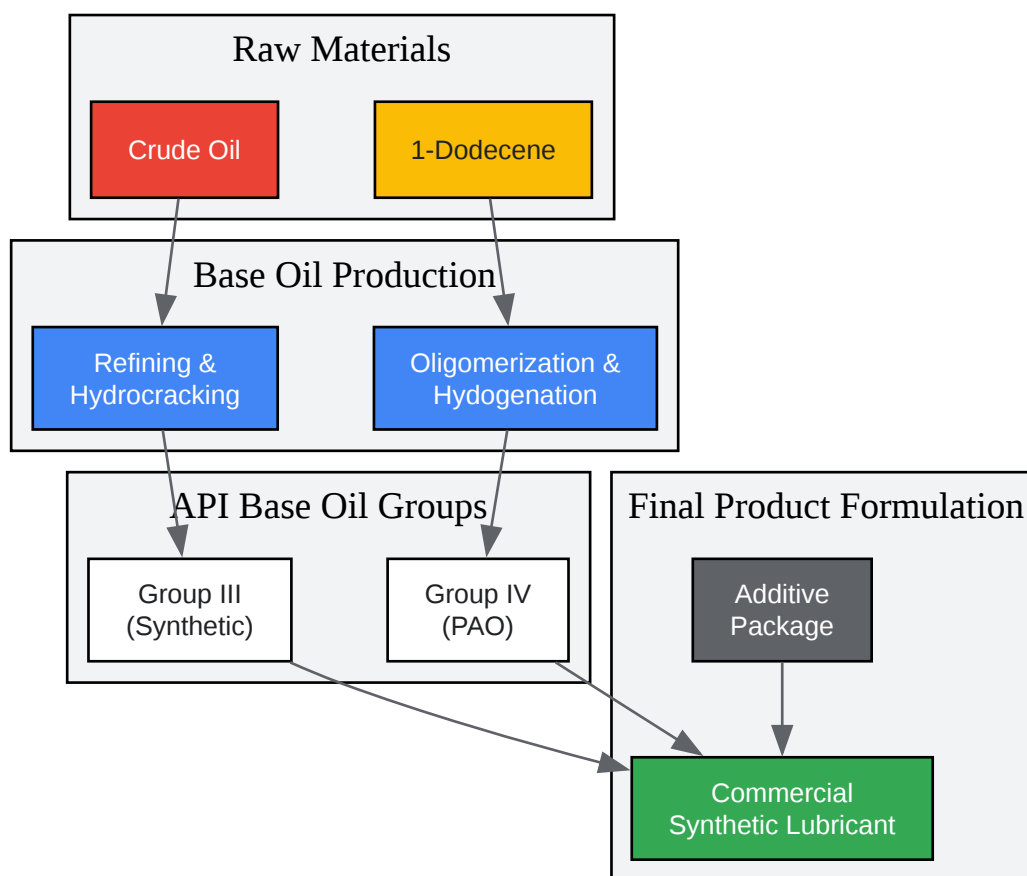
## Mandatory Visualization

The following diagrams illustrate key workflows and relationships in lubricant benchmarking.



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Caption: Experimental workflow for lubricant performance benchmarking.



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Caption: Relationship between raw materials and final lubricant products.

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